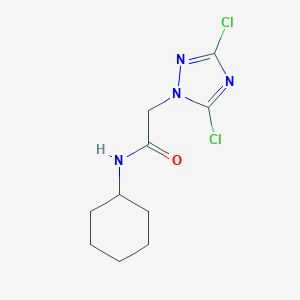
N-(4-chlorobenzyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)cyclohexanecarboxamide, also known as ABX-1431, is a novel small molecule drug that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)cyclohexanecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating mood, anxiety, and pain perception.
Mécanisme D'action
N-(4-chlorobenzyl)cyclohexanecarboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(4-chlorobenzyl)cyclohexanecarboxamide increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain, leading to the modulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. The drug has been shown to reduce anxiety-like behavior in animal models, as well as to have antidepressant-like effects. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide has been shown to reduce pain perception in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)cyclohexanecarboxamide is its selectivity for MAGL, which reduces the potential for off-target effects. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide has good bioavailability and can be administered orally, making it a convenient drug for lab experiments. However, one limitation of N-(4-chlorobenzyl)cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)cyclohexanecarboxamide. One potential application is in the treatment of post-traumatic stress disorder (PTSD), as preclinical studies have shown that N-(4-chlorobenzyl)cyclohexanecarboxamide can reduce fear memory consolidation. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide may have applications in the treatment of substance use disorders, as the endocannabinoid system has been implicated in drug addiction. Finally, further research is needed to fully elucidate the potential therapeutic applications of N-(4-chlorobenzyl)cyclohexanecarboxamide in various neurological disorders.
Méthodes De Synthèse
N-(4-chlorobenzyl)cyclohexanecarboxamide is synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with cyclohexanecarboxylic acid in the presence of a coupling agent and a base to form the amide bond. The resulting product is then purified using column chromatography to obtain N-(4-chlorobenzyl)cyclohexanecarboxamide in its pure form.
Propriétés
Nom du produit |
N-(4-chlorobenzyl)cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Clé InChI |
DENDBTPOCLQBIE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)








![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
